[2-(4-Bromophenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate
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Overview
Description
[2-(4-Bromophenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate is a complex organic compound that features both chloro and bromo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromophenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate typically involves multiple steps. One common method starts with the benzoylation of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide . The reaction mixture is stirred at low temperatures (0-5°C) for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Bromophenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms (chloro and bromo), this compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ester and amide functionalities can be targets for oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the ester and amide groups.
Scientific Research Applications
[2-(4-Bromophenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: Its unique structural features make it suitable for the development of new materials with specific properties.
Biological Studies: It can be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of [2-(4-Bromophenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical pathways . The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: This compound shares the bromo substituent and has applications in similar fields.
4-(Trifluoromethyl)phenylboronic acid: Another compound with halogen substituents, used in various organic synthesis reactions.
Uniqueness
What sets [2-(4-Bromophenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate apart is its combination of chloro and bromo substituents along with ester and amide functionalities. This unique combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C22H15BrClNO4 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 3-[(4-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H15BrClNO4/c23-17-8-4-14(5-9-17)20(26)13-29-22(28)16-2-1-3-19(12-16)25-21(27)15-6-10-18(24)11-7-15/h1-12H,13H2,(H,25,27) |
InChI Key |
NPINXGAQGBSAJN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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